![molecular formula C22H27FN6O4 B2946479 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-52-3](/img/structure/B2946479.png)
1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound belonging to the purine family. This compound exhibits unique chemical properties that make it valuable for scientific research and industrial applications. Its structure, characterized by a triazino-purine backbone, ethoxyethyl groups, and a fluorophenyl moiety, contributes to its diverse reactivity and potential utility in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves the condensation of a substituted purine with ethoxyethyl and fluorophenyl precursors. Commonly, a multi-step synthetic route is employed:
Formation of Intermediate Compounds: This may involve the reaction of 6-chloropurine with ethylene oxide under basic conditions to yield 1,7-bis(2-hydroxyethyl)-purine.
Substitution Reactions: The hydroxyl groups are then replaced with ethoxyethyl groups using an appropriate etherification agent such as ethyl iodide in the presence of a base like potassium carbonate.
Condensation Reaction: The 3-position on the purine ring is functionalized with the fluorophenyl group through a palladium-catalyzed coupling reaction using a halogenated fluorobenzene derivative.
Final Cyclization: The triazino ring is closed by treating the intermediate with an appropriate diazotizing reagent, resulting in the final structure.
Industrial Production Methods
Industrial-scale production mirrors lab-scale synthesis but employs larger quantities, optimized conditions, and continuous flow reactors for improved yield and efficiency. Reaction steps are carefully monitored for purity and consistency, often utilizing automated systems to control reaction parameters and ensure product quality.
化学反应分析
Types of Reactions
1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions, leading to oxidized derivatives.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, targeting specific functional groups like the triazino ring nitrogen atoms.
Substitution: Nucleophilic substitution reactions occur primarily at the ethoxyethyl positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
The compound’s reactions typically require specific conditions:
Oxidation: Aqueous or organic solvents at elevated temperatures.
Reduction: Anhydrous conditions with inert atmospheres to avoid unwanted side reactions.
Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate nucleophilic attack.
Major Products Formed
Major products include oxidized purine derivatives, reduced triazino analogs, and substituted versions with altered ethoxyethyl or fluorophenyl groups, each exhibiting unique chemical properties for further application.
科学研究应用
Chemistry
In chemistry, 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is used as a precursor in the synthesis of advanced organic materials, offering a scaffold for further chemical modification.
Biology
In biological research, this compound’s structural complexity is leveraged in studies on enzyme inhibition, specifically targeting purine metabolism pathways. It serves as a probe in enzymatic assays to investigate purine analogs' role in cellular processes.
Medicine
Medicinally, derivatives of this compound are explored for their potential in antiviral and anticancer therapies. Their ability to interfere with DNA and RNA synthesis makes them candidates for drug development against rapidly dividing cells.
Industry
In industry, the compound's robust chemical nature finds applications in materials science, particularly in the creation of specialized coatings and polymers with enhanced stability and functional properties.
作用机制
The mechanism by which 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects involves interaction with molecular targets such as enzymes involved in purine metabolism. The compound’s fluorophenyl group enables tight binding to active sites, while its triazino ring facilitates specific interactions, disrupting normal enzymatic function and inhibiting cellular proliferation pathways.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: Commonly used in chemotherapy, targeting similar purine pathways.
Azathioprine: An immunosuppressive drug, structurally similar but with different substitution patterns on the purine ring.
Allopurinol: Used in treating gout by inhibiting xanthine oxidase, demonstrating the diversity within purine analogs.
Uniqueness
The unique combination of ethoxyethyl groups and a fluorophenyl moiety in 1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione imparts distinct reactivity and potential, differentiating it from other purine-based compounds and offering a versatile platform for further research and application.
It's fascinating to think about how the distinct structure of this compound impacts its utility across such diverse fields. What aspect of its application interests you the most?
属性
IUPAC Name |
1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O4/c1-4-32-12-10-27-20(30)18-19(26(3)22(27)31)24-21-28(18)14-17(15-6-8-16(23)9-7-15)25-29(21)11-13-33-5-2/h6-9H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSDEZKOUPRSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOCC)C4=CC=C(C=C4)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
![2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2946397.png)
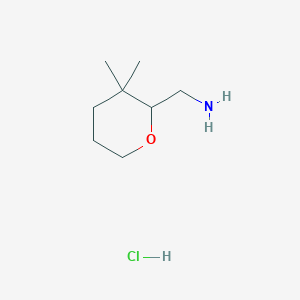
![1-{6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2946400.png)
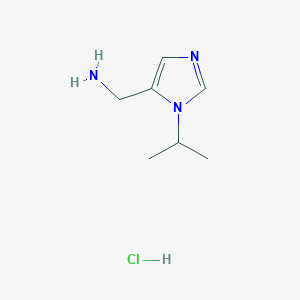
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)
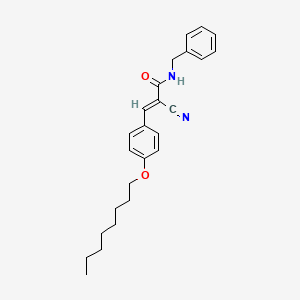
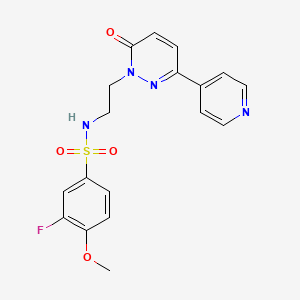
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2946406.png)
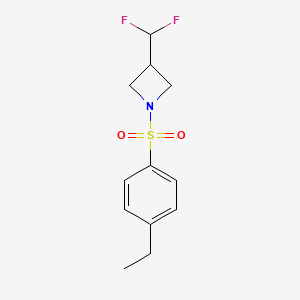
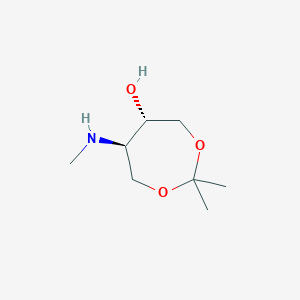
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
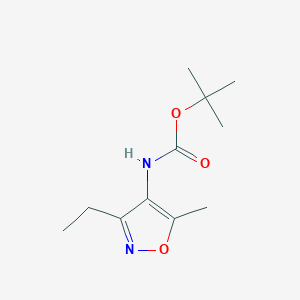
![1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2946419.png)
